molecular formula C14H12ClNO4 B5861139 {3-chloro-4-[(4-nitrobenzyl)oxy]phenyl}methanol

{3-chloro-4-[(4-nitrobenzyl)oxy]phenyl}methanol

Cat. No. B5861139
M. Wt: 293.70 g/mol
InChI Key: ZJEMQJCFKBZZAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{3-chloro-4-[(4-nitrobenzyl)oxy]phenyl}methanol, also known as CNB-001, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. CNB-001 is a small molecule that has been shown to exhibit neuroprotective properties, making it a promising candidate for the treatment of various neurological disorders.

Mechanism of Action

{3-chloro-4-[(4-nitrobenzyl)oxy]phenyl}methanol exerts its neuroprotective effects through various mechanisms of action. It has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and anti-inflammatory responses. This compound also inhibits the activity of various enzymes involved in the production of reactive oxygen species, which can cause damage to neurons.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, as well as promote neuronal survival and regeneration. This compound has also been shown to improve cognitive function and memory in animal models of neurological disorders.

Advantages and Limitations for Lab Experiments

One of the advantages of {3-chloro-4-[(4-nitrobenzyl)oxy]phenyl}methanol is its ability to cross the blood-brain barrier, making it a promising candidate for the treatment of neurological disorders. However, one limitation of this compound is its relatively low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for research on {3-chloro-4-[(4-nitrobenzyl)oxy]phenyl}methanol. One area of interest is the potential use of this compound in the treatment of traumatic brain injury, which is a major cause of disability and death worldwide. Other potential future directions include the use of this compound in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease, as well as the development of new formulations of this compound to improve its solubility and bioavailability.
Conclusion
This compound is a promising candidate for the treatment of various neurological disorders due to its neuroprotective properties. Research has shown that this compound exhibits a range of biochemical and physiological effects, and has the potential to improve cognitive function and memory. While there are limitations to the use of this compound in certain experimental settings, there are several potential future directions for research on this compound.

Synthesis Methods

{3-chloro-4-[(4-nitrobenzyl)oxy]phenyl}methanol can be synthesized through a multi-step process involving the reaction of various chemical reagents. The synthesis typically involves the use of a palladium-catalyzed coupling reaction to form the key intermediate, which is then subjected to further reactions to yield the final product.

Scientific Research Applications

{3-chloro-4-[(4-nitrobenzyl)oxy]phenyl}methanol has been extensively studied for its potential therapeutic applications in various neurological disorders. Research has shown that this compound exhibits neuroprotective properties by reducing oxidative stress and inflammation, as well as promoting neuronal survival and regeneration.

properties

IUPAC Name

[3-chloro-4-[(4-nitrophenyl)methoxy]phenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO4/c15-13-7-11(8-17)3-6-14(13)20-9-10-1-4-12(5-2-10)16(18)19/h1-7,17H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJEMQJCFKBZZAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC2=C(C=C(C=C2)CO)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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